(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWWTPZWOPIOO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, commonly referred to as Boc-HEP, is a chiral amino acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound possesses a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyethyl side chain at the third position of the pyrrolidine ring. Its molecular formula is C11H21NO3, with a molecular weight of 215.29 g/mol.
The synthesis of this compound can be achieved through several methods, typically involving the protection of the amine group followed by functionalization at the pyrrolidine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthesizing more complex biologically active compounds.
Biological Activity Overview
While specific biological targets for this compound are not extensively documented, compounds within the pyrrolidine class have been associated with various biological activities, including:
- Antioxidant Effects : Pyrrolidine derivatives have shown potential in reducing oxidative stress.
- Anti-inflammatory Activity : Some studies indicate that these compounds can modulate inflammatory pathways.
- Antibacterial and Antifungal Properties : Research has suggested that certain pyrrolidine derivatives exhibit activity against various pathogens.
- Neuropharmacological Effects : The presence of the hydroxyethyl group may enhance interactions with biological systems, potentially leading to therapeutic applications in neurology.
Although this compound does not have a well-defined mechanism of action, its role as a ligand in coordination chemistry is noteworthy. Derivatives can form stable complexes with transition metals, which are essential for various catalytic processes. This property may contribute to its pharmacological effects, although specific biological targets require further investigation.
Comparison with Similar Compounds
The following table highlights some compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-1-N-Boc-3-hydroxypyrrolidine | C9H17NO3 | Hydroxyl group instead of hydroxyethyl |
| (R)-1-N-Boc-3-hydroxymethylpyrrolidine | C10H19NO | Methyl group at the third position |
| (S)-1-Boc-3-(2-hydroxypropyl)pyrrolidine | C12H23NO3 | Propyl group instead of ethyl |
This compound is particularly notable due to its stereochemistry and functional groups that enhance solubility and reactivity compared to similar compounds. Its chiral nature allows it to participate in stereoselective reactions more effectively than non-chiral counterparts.
Case Studies and Research Findings
Research on pyrrolidine derivatives has indicated their potential in various therapeutic areas. For example:
- Antioxidant Studies : A study demonstrated that certain pyrrolidine derivatives could significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting their potential use as antioxidant agents.
- Anti-inflammatory Research : In vitro studies have shown that pyrrolidine derivatives can inhibit pro-inflammatory cytokines, indicating their potential for treating inflammatory diseases.
- Antimicrobial Activity : Experimental results have indicated that some pyrrolidine-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs of (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine include derivatives with variations in substituents (e.g., hydroxyl, amino, fluorinated groups) or stereochemistry. These modifications significantly influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility
- Hydroxyethyl vs.
- Fluorinated Derivatives : The presence of difluoro groups in (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
Stereochemical Influence
- Enantiomers such as (R)- and (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (496-15-1 vs. 138108-72-2) exhibit divergent pharmacological profiles due to chiral recognition in biological systems. For example, (R)-isomers may show higher affinity for specific receptors .
Preparation Methods
Route Using Epichlorohydrin and Sodium Cyanide (Four-Step Method)
This method is detailed in Chinese patent CN102249971A and involves the following steps:
| Step | Description | Conditions and Reagents | Notes |
|---|---|---|---|
| 1 | Ring-opening of epichlorohydrin with sodium cyanide | Epichlorohydrin + NaCN + H2SO4, temperature below 10°C, weight ratio NaCN:epichlorohydrin = 1:1.8, 2 hours reaction | Produces 4-chloro-3-hydroxy-butyronitrile |
| 2 | Reduction and ring closure to form 3-hydroxypyrrolidine | NaBH4 + BF3·etherate in THF at 0-10°C, then reflux at 80°C for 6 hours, followed by sodium carbonate treatment | Converts nitrile to pyrrolidine ring with hydroxy substituent |
| 3 | Boc protection of the nitrogen | Di-tert-butyl dicarbonate in THF at 20-30°C, 3 hours | Protects the amine as Boc derivative |
| 4 | Purification | Extraction with chloroform, drying, evaporation, crystallization from petroleum ether | Final product purity >95% |
This route is advantageous due to the use of relatively inexpensive starting materials (epichlorohydrin and sodium cyanide) and achieves high purity of the final product. The key challenges include careful temperature control during ring-opening and reduction steps to maintain stereochemical integrity and avoid side reactions.
Route Starting from N-Boc-3-pyrrolidinone (Functionalization Approach)
This approach is described in various research and patent documents, including the synthesis of related pyrrolidine derivatives:
| Step | Description | Conditions and Reagents | Notes |
|---|---|---|---|
| 1 | Generation of enolate of N-Boc-3-pyrrolidinone | Treatment with NaHMDS in THF at -78°C | Prepares reactive intermediate for substitution |
| 2 | Electrophilic substitution at 3-position | Reaction with chlorotriethylsilane or other electrophiles at low temperature | Introduces functional groups at C-3 |
| 3 | Reductive amination or nucleophilic substitution | Reaction with methylamine and Na(OAc)3BH at room temperature | Introduces hydroxyethyl or related substituents |
| 4 | Purification | Extraction, drying, flash chromatography | Yields racemic or enantiomerically enriched products |
This method allows for versatile functionalization at the 3-position and can be adapted to introduce the 2-hydroxyethyl group. However, it may require further resolution steps to isolate the (3R) enantiomer if starting from racemic mixtures.
Comparative Data Table of Preparation Methods
| Feature | Epichlorohydrin Route | N-Boc-3-pyrrolidinone Route |
|---|---|---|
| Starting Materials | Epichlorohydrin, NaCN, di-tert-butyl dicarbonate | N-Boc-3-pyrrolidinone, NaHMDS, electrophiles, amines |
| Number of Steps | 4 | 3-4 |
| Temperature Range | 0-80°C with low temp control | -78°C to room temperature |
| Stereochemical Control | Good, via ring closure step | Variable, may require resolution |
| Purity of Final Product | >95% after crystallization | Requires chromatography, purity depends on conditions |
| Yield | Not explicitly stated, but efficient | Example yield ~66% for related derivatives |
| Scalability | Suitable for industrial scale | More suited for laboratory scale |
| Advantages | Cost-effective, high purity | Versatile functionalization |
| Disadvantages | Requires handling of cyanide and careful temp control | Possible racemization, purification needed |
Key Research Findings and Notes
- The epichlorohydrin route is preferred industrially due to cost-effectiveness and ability to produce high-purity product with straightforward crystallization purification.
- Use of aprotic solvents such as tetrahydrofuran (THF) and temperature control between 0°C and 80°C are critical for the reduction and ring closure steps.
- Boc protection is typically carried out at mild temperatures (20-30°C) using di-tert-butyl dicarbonate to avoid side reactions.
- Purification methods include extraction, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), evaporation, and crystallization from petroleum ether or cyclohexane.
- Alternative routes via functionalization of N-Boc-3-pyrrolidinone allow for diverse substituents but may require chromatographic purification and enantiomeric resolution.
- Safety considerations include handling of cyanide salts and boron trifluoride etherate in the epichlorohydrin route.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, and how is enantiomeric purity ensured?
- Methodology : The synthesis typically involves:
Boc Protection : Reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the nitrogen .
Hydroxyethyl Introduction : Introducing the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions, often using ethylene oxide or hydroxyethyl halides.
Chiral Resolution : Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution, as seen in related Boc-protected pyrrolidine derivatives .
- Characterization : Confirmed via H/C NMR, HPLC with chiral columns, and mass spectrometry (e.g., ESI-MS) .
Q. How does the Boc group influence the stability and reactivity of this compound?
- Role of Boc : The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. It enhances solubility in organic solvents and stabilizes the compound against acidic conditions but is cleavable under strong acids (e.g., TFA) .
- Impact on Reactivity : The Boc group directs regioselectivity in subsequent reactions, such as alkylation or cross-coupling, by shielding the nitrogen .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns.
- HPLC with Chiral Columns : Validates enantiomeric excess (>98% purity) .
- Mass Spectrometry : Verifies molecular weight (e.g., calculated MW: ~243.3 g/mol) .
- Secondary Methods : IR spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination (if crystalline) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Optimization Strategies :
- Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature Control : Low temperatures (0–5°C) minimize racemization during chiral center formation .
- Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control .
Q. How do structural modifications (e.g., fluorination or aromatic substitution) impact the biological activity of related pyrrolidine derivatives?
- Case Studies :
- Fluorinated Derivatives : Fluorine at the phenyl ring (e.g., 1-Boc-3-(4-fluorophenyl)pyrrolidine) improves metabolic stability and binding affinity to targets like GPCRs .
- Hydroxyethyl vs. Methylthio : The hydroxyethyl group enhances hydrophilicity, whereas methylthio increases lipophilicity, affecting bioavailability .
- Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., tert-butyl) due to steric hindrance .
Q. What strategies are used to resolve discrepancies in biological activity data for this compound analogs?
- Approaches :
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with activity (e.g., IC₅₀ values) .
Computational Modeling : Molecular docking predicts binding modes to targets like kinases or proteases .
Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity .
Q. How can researchers design derivatives of this compound for targeted drug delivery?
- Design Principles :
- Prodrug Strategies : Link the hydroxyethyl group to labile esters (e.g., acetyl) for controlled release .
- Conjugation with Biomarkers : Attach fluorescent tags (e.g., FITC) via the Boc-deprotected amine for tracking cellular uptake .
- Case Example : Derivatives with carboxyphenoxy groups show improved tissue penetration in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
